molecular formula C8H6N2O2S B112805 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-75-6

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B112805
CAS No.: 58327-75-6
M. Wt: 194.21 g/mol
InChI Key: HGKGNTBBCCWIRD-UHFFFAOYSA-N
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Description

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S. It is known for its unique structure, which combines a thieno ring with a pyridine ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloronicotinonitrile with thiourea, followed by hydrolysis . The reaction conditions often require a solvent like ethanol and a catalyst such as sodium ethoxide, with the reaction being carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, various amine derivatives, and substituted thieno[2,3-b]pyridines .

Scientific Research Applications

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It serves as a precursor for bioactive molecules that can inhibit specific enzymes or receptors.

    Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
  • 4-Aminobenzothieno[3,2-d]pyrimidine
  • 3-Aminobenzo[b]thiophene-2-carboxamides

Uniqueness

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with different biological targets compared to its analogs. Its ability to inhibit LIMK1 specifically sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic research .

Properties

IUPAC Name

3-aminothieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKGNTBBCCWIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207060
Record name 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58327-75-6
Record name 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58327-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58327-75-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY2XKT1CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Given the structural similarities between 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid and the compounds investigated in the study, could you speculate on potential applications for this molecule?

A1: The research article highlights the synthesis and cyclization reactions of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, emphasizing their potential as precursors to fused heterocyclic systems []. This compound, with its similar thieno[2,3-b]pyridine core and reactive functional groups (amino and carboxylic acid), could also be a valuable building block for synthesizing diverse heterocyclic compounds. These heterocycles are prevalent in pharmaceuticals and agrochemicals, suggesting potential applications for this compound derivatives in these fields. Further research is needed to explore specific synthetic routes and biological activities of its derivatives.

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